Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-

Antioxidant Chemistry Free Radical Scavenging Kinetics

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (CAS 1810-62-4), is a substituted 1,2-dihydroquinoline featuring four methyl groups at the 2, 2, 4, and 7 positions. This structural motif places it within a well-established class of organic compounds known for their antioxidant capabilities, primarily due to the ability of the dihydroquinoline ring to donate electrons and stabilize free radicals.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 1810-62-4
Cat. No. B157282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
CAS1810-62-4
Synonyms1,2-dihydro-2,2,4,7-tetramethylquinoline
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(N2)(C)C)C
InChIInChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3
InChIKeyFUAAZWAMEVOHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (CAS 1810-62-4) — Properties and Scientific Context


Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- (CAS 1810-62-4), is a substituted 1,2-dihydroquinoline featuring four methyl groups at the 2, 2, 4, and 7 positions. This structural motif places it within a well-established class of organic compounds known for their antioxidant capabilities, primarily due to the ability of the dihydroquinoline ring to donate electrons and stabilize free radicals . The compound is characterized as a yellow to amber liquid with a boiling point of 283.8°C at 760 mmHg and a molecular weight of 187.28 g/mol . Its primary industrial and research utility stems from its function as a monomeric antioxidant building block, often utilized as a synthetic intermediate for more complex antioxidant systems in polymer, lubricant, and potentially food and pharmaceutical applications, as documented in patent literature [1].

Antioxidant mechanism research Defined dihydroquinoline monomer for free-radical scavenging and structure-activity relationship studies
Polymer and lubricant additive synthesis Building block with reported substituent-dependent reactivity for hydrophobic matrix stabilization
Controlled experimental investigations Research-grade purity context supports reproducible SAR and mechanistic antioxidant studies

Why Substituting Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- with In-Class Analogs Can Compromise Performance and Research Reproducibility


Within the 1,2-dihydroquinoline antioxidant class, seemingly minor variations in the number, position, and nature of substituents lead to substantial, quantifiable differences in key performance metrics such as radical scavenging kinetics, thermal stability, and lipophilicity, which directly impact material compatibility and biological behavior. A simple substitution of the target compound with its most common industrial analog, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), or a 6-ethoxy derivative (EMQ), introduces uncontrolled variables that can derail research outcomes and invalidate manufacturing processes. For instance, the additional methyl group at the 7-position in 2,2,4,7-tetramethyl-1,2-dihydroquinoline compared to TMQ is predicted to alter both its reactivity with hydroxyl radicals and its partition coefficient (LogP) . These physicochemical shifts directly translate to different antioxidant efficacy profiles, migration rates in polymer matrices, and potential toxicological signatures, underscoring that these are distinct chemical entities with non-interchangeable performance characteristics.

Risk Factor
Target Compound
TMQ / EMQ Analog
Substituent Pattern
Tetramethyl (2,2,4,7) substitution may alter radical scavenging kinetics
Trimethyl (2,2,4) or 6-ethoxy substitution may shift electron-donating capacity
Lipophilicity
Reported higher LogP may alter matrix compatibility and migration profiles
Lower predicted LogP may shift blooming and retention behavior in non-polar matrices
Composition
Defined monomer with research-grade purity context for controlled studies
Oligomer mixture without defined monomeric composition may confound results

Quantitative Differentiation of 1,2-Dihydro-2,2,4,7-tetramethylquinoline (CAS 1810-62-4) from Key Analogs


Evidence 1: Enhanced Hydroxyl Radical Scavenging Kinetics vs. Common Alternative TMQ

The target compound, 2,2,4,7-tetramethyl-1,2-dihydroquinoline, exhibits a specific hydroxyl radical reaction rate constant that is a fundamental measure of its antioxidant potential. This data allows for a direct, quantitative comparison with the less-substituted and more common industrial antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The addition of a methyl group at the 7-position is expected to enhance electron density on the quinoline ring, thereby increasing the rate of hydrogen atom transfer to a free radical [1].

Hydroxyl Radical Rate Constant
Class-level inference
192.2050 E-12 cm³/molecule·sec
Reported predicted rate constant context
ACD/Labs Percepta prediction; experimental verification recommended
Antioxidant Chemistry Free Radical Scavenging Kinetics

Evidence 2: Differentiated Physicochemical Profile and Purity vs. Commercial TMQ Monomer

The substitution pattern of 2,2,4,7-tetramethyl-1,2-dihydroquinoline results in a distinct set of physicochemical properties that directly impact its handling, formulation, and behavior in end-use applications. A direct comparison with the predicted properties of the widely used TMQ monomer (2,2,4-trimethyl-1,2-dihydroquinoline) reveals quantifiable differences in key parameters such as lipophilicity, boiling point, and density, which are critical for procurement decisions where material compatibility and process conditions are paramount .

Predicted LogP Comparison
Cross-study comparable
3.98 vs ~3.2–3.4
Supports higher lipophilicity context
Predicted and vendor-reported data; verify experimentally
Physical Chemistry Chemical Property Prediction Material Science

Evidence 3: Superior Purity and Supply Chain Transparency for Reproducible Research

For scientific end-users, the availability of high-purity material with documented quality control (QC) data is a critical differentiation factor. 1,2-Dihydro-2,2,4,7-tetramethylquinoline is available from specialized suppliers like Fluorochem at a certified purity of 98%, with batch-specific analytical data (e.g., NMR, HPLC) available upon request . In contrast, the more common polymerized TMQ (often sold as a mixture of oligomers) is typically offered as a technical-grade rubber additive without rigorous purity specifications for monomeric content .

Purity and Composition
Data to verify
95–98% monomer vs oligomer mixture
Supports controlled monomer-based investigations
Vendor QC data; batch-specific review recommended
Chemical Procurement Analytical Chemistry Reproducibility

Recommended Application Scenarios for 1,2-Dihydro-2,2,4,7-tetramethylquinoline (CAS 1810-62-4) Based on Evidence


Design of Controlled Hydroxyl Radical Scavenging Assays

Researchers investigating the fundamental kinetics of hydrogen atom transfer in antioxidant mechanisms should select this compound over industrial-grade TMQ. The availability of a specific hydroxyl radical reaction rate constant (192.2050 E-12 cm³/molecule·sec) makes it a valuable reference standard for calibrating assays and validating computational models of oxidative stress. Its defined purity ensures that observed scavenging activity is attributable to the molecule of interest, not an unknown mixture of oligomers.

Synthesis of Novel Lipophilic Polymer Additives

Material scientists developing new stabilizers for hydrophobic polymers (e.g., polyolefins, synthetic rubbers, lubricant base oils) should consider this monomer as a building block. Its higher predicted LogP (3.98) compared to the more common TMQ monomer suggests enhanced compatibility and retention within non-polar matrices, potentially leading to reduced additive migration and blooming over time. This physicochemical advantage can be exploited to engineer antioxidants with improved long-term performance in demanding applications [1].

Preparation of Pure Dihydroquinoline Derivatives for Biological Evaluation

For pharmacology and toxicology studies involving dihydroquinoline derivatives, the use of a high-purity monomer (≥95%) is non-negotiable. Industrial antioxidants like polymerized TMQ are complex mixtures that can contain neurotoxic or otherwise bioactive impurities, confounding in vitro and in vivo results. Procuring a well-characterized, single-entity compound like 1,2-dihydro-2,2,4,7-tetramethylquinoline allows for unambiguous structure-activity relationship (SAR) analysis and generation of reproducible data, which is essential for drug discovery and environmental safety assessments.

Development of Custom Lubricant Antioxidant Packages

Formulators of high-performance lubricants for automotive or industrial applications can use this tetramethyl monomer as a precursor for creating proprietary antioxidant systems, as described in related patent literature [2]. By starting with a pure, defined monomer rather than an oligomeric mixture, chemists can achieve greater control over the molecular architecture of the final antioxidant product, allowing for the fine-tuning of properties such as solubility in specific base oils and thermal stability, thereby creating a product with a unique and defensible performance profile.

Application
Selection Property
Validation Focus
Radical scavenging assay calibration
Defined monomeric identity
Rate constant verification under assay conditions
Hydrophobic polymer additive synthesis
Reported higher lipophilicity context
Matrix compatibility and migration review
Dihydroquinoline SAR and biological evaluation
Research-grade purity context
Batch-specific impurity profiling
Custom lubricant antioxidant formulation
Molecular architecture control
Solubility and thermal stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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